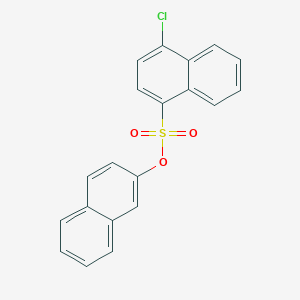![molecular formula C13H13Cl2N3O B6478021 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole CAS No. 1327528-86-8](/img/structure/B6478021.png)
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole, also known as 5-DCPMO, is a novel oxadiazole-based compound that is being studied for its potential applications in scientific research. It is an organic compound that is composed of nitrogen, oxygen, carbon, and chlorine atoms. This compound has been found to be non-toxic and has shown promise in a variety of studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole ring, such as 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole, exhibit significant antimicrobial properties. These compounds are effective against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics and antifungal agents .
Anticancer Properties
The compound has been studied for its potential anticancer properties. The presence of the azetidine and oxadiazole rings contributes to its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research in cancer therapy, particularly in targeting specific cancer cell lines .
Anti-inflammatory Effects
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property is valuable for developing treatments for inflammatory diseases such as arthritis .
Antiviral Activity
The compound has shown potential antiviral activity, particularly against RNA viruses. Its mechanism involves inhibiting viral replication, which can be crucial in managing viral infections. This makes it a candidate for further exploration in antiviral drug development .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, which are beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to protect neurons from oxidative stress and apoptosis is a key area of interest .
Material Science
The compound’s unique chemical structure makes it useful in material science, particularly in the development of new polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties.
Antimicrobial properties of oxadiazole compounds Anticancer potential of azetidine and oxadiazole derivatives Anti-inflammatory effects of oxadiazole compounds Antiviral activity of oxadiazole derivatives Neuroprotective effects of oxadiazole compounds : Enzyme inhibition by oxadiazole derivatives : Agricultural applications of oxadiazole compounds : Material science applications of oxadiazole compounds
Eigenschaften
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNGKKMPXGAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B6477938.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6477945.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6477958.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6477961.png)
![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477966.png)
![3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477977.png)
![3-(4-bromophenyl)-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6477984.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B6477986.png)
![1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477987.png)
![3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6477995.png)
![3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6478012.png)
![2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B6478029.png)
![1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6478048.png)